5-[Tert-butyl(dimethyl)silyl]pent-4-yn-1-ol
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Overview
Description
5-[Tert-butyl(dimethyl)silyl]pent-4-yn-1-ol is a chemical compound with the molecular formula C11H24OSi. It is a member of the silyl ether family, which are commonly used as protecting groups in organic synthesis. This compound is characterized by the presence of a tert-butyl(dimethyl)silyl group attached to a pent-4-yn-1-ol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Tert-butyl(dimethyl)silyl]pent-4-yn-1-ol typically involves the reaction of 4-pentyn-1-ol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dimethylformamide (DMF) or acetonitrile at room temperature. The tert-butyl(dimethyl)silyl group acts as a protecting group for the hydroxyl functionality, making the compound more stable under various reaction conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction is facilitated by the availability of reagents and the relatively mild reaction conditions required.
Chemical Reactions Analysis
Types of Reactions
5-[Tert-butyl(dimethyl)silyl]pent-4-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-[Tert-butyl(dimethyl)silyl]pent-4-yn-1-ol has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Employed in the synthesis of biologically active molecules where protection of hydroxyl groups is necessary.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-[Tert-butyl(dimethyl)silyl]pent-4-yn-1-ol primarily involves its role as a protecting group. The tert-butyl(dimethyl)silyl group stabilizes the hydroxyl functionality by preventing unwanted reactions. This protection is achieved through the formation of a strong Si-O bond, which is resistant to hydrolysis under basic conditions but can be cleaved under acidic conditions or by fluoride ions .
Comparison with Similar Compounds
Similar Compounds
4-Pentyn-1-ol: A similar compound without the silyl protecting group.
5-[(Tert-butyl(dimethyl)silyl)oxy]pentanal: A related compound with an aldehyde functionality instead of an alcohol.
Tert-butyl(dimethyl)(2-propynyloxy)silane: Another silyl ether with a different alkyne structure
Uniqueness
5-[Tert-butyl(dimethyl)silyl]pent-4-yn-1-ol is unique due to its combination of a silyl protecting group and an alkyne functionality. This dual functionality allows it to be used in a wide range of synthetic applications, providing both stability and reactivity as needed .
Properties
Molecular Formula |
C11H22OSi |
---|---|
Molecular Weight |
198.38 g/mol |
IUPAC Name |
5-[tert-butyl(dimethyl)silyl]pent-4-yn-1-ol |
InChI |
InChI=1S/C11H22OSi/c1-11(2,3)13(4,5)10-8-6-7-9-12/h12H,6-7,9H2,1-5H3 |
InChI Key |
NELDAYFLTVDMCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C#CCCCO |
Origin of Product |
United States |
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